molecular formula C8H16O2 B1431786 3-Methoxy-2,2,3-trimethylcyclobutan-1-ol CAS No. 1423028-70-9

3-Methoxy-2,2,3-trimethylcyclobutan-1-ol

Cat. No. B1431786
M. Wt: 144.21 g/mol
InChI Key: WXFNPCZRWOCQBQ-UHFFFAOYSA-N
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Description

“3-Methoxy-2,2,3-trimethylcyclobutan-1-ol” is a chemical compound with the molecular formula C8H16O2 . It has a molecular weight of 144.21 . The IUPAC name for this compound is 3-methoxy-2,2,3-trimethylcyclobutanol .


Molecular Structure Analysis

The InChI code for “3-Methoxy-2,2,3-trimethylcyclobutan-1-ol” is 1S/C8H16O2/c1-7(2)6(9)5-8(7,3)10-4/h6,9H,5H2,1-4H3 . This indicates that the molecule consists of a cyclobutanol ring with three methyl groups and one methoxy group attached.


Physical And Chemical Properties Analysis

“3-Methoxy-2,2,3-trimethylcyclobutan-1-ol” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current literature.

Scientific Research Applications

Chemical Reactions and Syntheses

  • Reaction with Excited State 1-Cyanonaphthalene : Gassman and Carroll (1986) explored the reaction of 1,2,2-Trimethylbicyclo[1.1.0]butane with excited state 1-cyanonaphthalene. This reaction, conducted in methanol, produced cis- and trans-1-methoxy-2,2,3-trimethylcyclobutane, among other compounds. This work suggests potential applications in the field of organic synthesis and photoreactions (Gassman & Carroll, 1986).

  • Construction of Functionalized Methylenecyclobutene : Yao and Shi (2007) discussed the Lewis acid-catalyzed reactions between arylmethylenecyclopropanes and 3-methoxy-1,3,3-triarylprop-1-yne or 1,1,3-triarylprop-2-yn-1-ol. This process generated functionalized methylenecyclobutene and cyclobutane derivatives, indicating its significance in creating complex organic structures (Yao & Shi, 2007).

Molecular Interaction Studies

  • Photoelectron Spectra Analysis : Stunnenberg, Cerfontain, and Terpstra (2010) investigated the photoelectron spectra of 3,3,4,4-tetramethyl-1,2-bis(methoxyimino)cyclobutane. Their study provides insights into the electronic structures of such compounds, which can be crucial for understanding molecular interactions and reactivities (Stunnenberg, Cerfontain, & Terpstra, 2010).

Potential Biological and Medicinal Applications

  • Antimicrobial Activity Study : Yilmaz and Cukurovalı (2003) synthesized Schiff base ligands containing thiazoles and cyclobutane rings and evaluated their antimicrobial activities. This research points to possible applications of such compounds in developing new antimicrobial agents (Yilmaz & Cukurovalı, 2003).

  • Anticancer Activity : Romagnoli et al. (2015) explored the synthesis and anticancer activity of 3-arylaminobenzofuran derivatives. The presence of a methoxy group in these compounds was a key factor in their antiproliferative activity against cancer cells, suggesting potential for therapeutic applications (Romagnoli et al., 2015).

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements associated with it are H227, H315, H319, and H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

3-methoxy-2,2,3-trimethylcyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-7(2)6(9)5-8(7,3)10-4/h6,9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFNPCZRWOCQBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1(C)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-2,2,3-trimethylcyclobutan-1-ol

CAS RN

1423028-70-9
Record name 3-methoxy-2,2,3-trimethylcyclobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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